molecular formula C19H21N3O7S B12480278 N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B12480278
M. Wt: 435.5 g/mol
InChI Key: KSUXZSLHLQEUKF-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a nitro group, a morpholine ring, and a sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Sulfonylation: Introduction of the sulfonyl group.

    Amidation: Formation of the benzamide core.

    Morpholine Addition: Incorporation of the morpholine ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, sulfonyl chlorides for sulfonylation, and amines for amidation. The final step involves the addition of morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis could result in the formation of simpler aromatic compounds.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)-2-(morpholin-4-yl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(morpholin-4-yl)benzamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H21N3O7S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C19H21N3O7S/c1-13-3-4-14(11-18(13)30(26,27)21-7-9-29-10-8-21)19(23)20-16-12-15(22(24)25)5-6-17(16)28-2/h3-6,11-12H,7-10H2,1-2H3,(H,20,23)

InChI Key

KSUXZSLHLQEUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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